[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](1,3-benzodioxol-5-yl)methanone
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Overview
Description
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzimidazole intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity, while the benzodioxole group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: can be compared with other similar compounds, such as:
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antifungal and antiviral properties.
Pyrrolidine derivatives: Often used in pharmaceuticals for their ability to enhance drug-receptor interactions.
Benzodioxole compounds: Known for their applications in materials science and as intermediates in organic synthesis.
The uniqueness of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone lies in its combination of these three functional groups, which can provide a synergistic effect in its applications.
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C19H17N3O3/c23-19(12-7-8-16-17(10-12)25-11-24-16)22-9-3-6-15(22)18-20-13-4-1-2-5-14(13)21-18/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,20,21) |
InChI Key |
SSTXHWAQNPDWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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